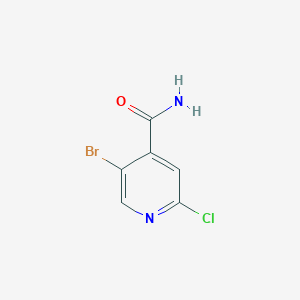

5-Bromo-2-chloroisonicotinamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-chloropyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O/c7-4-2-10-5(8)1-3(4)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTIULSLWRMLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501282723 | |

| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242268-03-6 | |

| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501282723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reactivity Studies of 5 Bromo 2 Chloroisonicotinamide

Nucleophilic Substitution Reactions Involving Halogen Moieties

The pyridine (B92270) ring in 5-Bromo-2-chloroisonicotinamide is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of two electron-withdrawing halogen substituents. The chlorine atom at the C2 position is particularly activated for nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. epo.orgacs.org

The SNAr mechanism proceeds via the attack of a nucleophile at the C2 carbon, leading to a tetrahedral intermediate. The aromaticity of the pyridine ring is temporarily disrupted but is restored upon the expulsion of the chloride anion, which is a good leaving group. epo.orgacs.org This selective reactivity allows for the displacement of the C2-chloro group while leaving the C5-bromo group intact, enabling further transformations. A variety of nucleophiles can be employed in this reaction, leading to a diverse array of substituted isonicotinamide (B137802) derivatives.

| Nucleophile (Nu-H) | Reagent Example | Product Structure | Product Name |

| Amine | R-NH₂ | 5-Bromo-2-(alkylamino)isonicotinamide | |

| Alcohol | R-OH / NaOR | 5-Bromo-2-alkoxyisonicotinamide | |

| Thiol | R-SH / NaSR | 5-Bromo-2-(alkylthio)isonicotinamide | |

| Water | H₂O / Base | 5-Bromo-2-hydroxyisonicotinamide |

Oxidative and Reductive Manipulations of the Pyridine Ring and Amide Functional Group

The functional groups of this compound can undergo various oxidative and reductive transformations.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like peroxy acids (e.g., peracetic acid) or hydrogen peroxide, often in the presence of a catalyst. epo.orgdcu.ieguidechem.com The formation of the N-oxide alters the electronic properties of the ring, which can influence the regioselectivity of subsequent reactions. wikipedia.org For instance, 2-chloropyridine-N-oxide is a known precursor for various commercial biocides. epo.orgdcu.ie

Reduction: Catalytic hydrogenation presents a method for the reduction of the pyridine ring or the removal of halogen substituents. Using metal catalysts like palladium, platinum, or nickel with H₂ gas can lead to dehalogenation or saturation of the aromatic ring. tcichemicals.comyoutube.com The C-Br bond is generally more susceptible to hydrogenolysis than the C-Cl bond, allowing for selective debromination under controlled conditions. The amide functional group is relatively stable to typical catalytic hydrogenation conditions but can be reduced to either an alcohol or an amine using specific, powerful reducing agent systems, such as those based on zinc hydrides. nih.govresearchgate.netrsc.org The outcome of the amide reduction is dependent on the specific reagents used. nih.gov

Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid, under either acidic or basic conditions. This carboxylic acid is itself a valuable intermediate in the synthesis of many pyridine compounds. google.com

Advanced Coupling Reactions for Molecular Diversification

The presence of a bromine atom at the C5 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org In this compound, the carbon-bromine bond is significantly more reactive towards oxidative addition to a Pd(0) center than the carbon-chlorine bond. This difference in reactivity allows for highly selective coupling at the C5 position.

Common palladium-catalyzed reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. researchgate.net

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The general catalytic cycle for these reactions involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the coupling partner (e.g., an organoboron compound) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. google.com

| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-2-chloroisonicotinamide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl-2-chloroisonicotinamide |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Base | 5-Alkenyl-2-chloroisonicotinamide |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP / Base | 5-Amino-2-chloroisonicotinamide |

Exploration of Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most prevalent metal for these transformations, other transition metals can also be utilized. Nickel catalysts, for example, can often perform similar cross-coupling reactions to palladium and can sometimes offer different reactivity or be more cost-effective. Copper-catalyzed reactions, such as the Ullmann condensation, are also viable for forming carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds. Furthermore, coupling reactions involving organometallics of indium have been shown to be effective with related dihalopyrimidine substrates, suggesting a potential application for this compound. dcu.ie

Role of this compound as a Key Synthetic Intermediate

The distinct reactivity of the two halogen atoms makes this compound a highly valuable and versatile synthetic intermediate. Its utility lies in the ability to perform sequential and regioselective functionalizations. A typical synthetic strategy involves an initial palladium-catalyzed cross-coupling reaction at the more reactive C5-bromo position. The resulting 5-substituted-2-chloroisonicotinamide can then undergo a nucleophilic aromatic substitution at the C2-chloro position. This stepwise approach provides access to a wide range of di- and tri-substituted pyridine derivatives that would be difficult to synthesize through other methods. The corresponding carboxylic acid, 5-bromo-2-chloroisonicotinic acid, is noted as a crucial starting material for many pharmaceutical syntheses, highlighting the importance of this structural motif. google.com

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is key to controlling selectivity and optimizing conditions.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, this reaction proceeds through a two-step addition-elimination mechanism. The attack of the nucleophile on the electron-deficient C2 carbon forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electronegative nitrogen atom. The subsequent loss of the chloride leaving group restores the aromaticity of the ring and yields the substituted product. acs.org The reaction is facilitated in polar aprotic solvents.

Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for reactions like the Suzuki coupling begins with a low-valent palladium(0) species. The first and rate-determining step is the oxidative addition of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate. This step is highly selective for the C-Br bond over the stronger, less reactive C-Cl bond. The next step is transmetalation, where the organic group from the coupling partner (e.g., the aryl group from a boronic acid, activated by a base) is transferred to the palladium center, displacing the bromide. The final step is reductive elimination, where the two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Research Advances in the Biological Activities of this compound

Structure Activity Relationship Sar and Rational Derivative Design

Influence of Halogen Position and Nature on Biological Activity

The presence and positioning of halogen atoms on the pyridine (B92270) ring of an isonicotinamide (B137802) scaffold are critical determinants of its biological profile. Halogens, such as bromine and chlorine, exert a significant influence through a combination of electronic and steric effects. They are electron-withdrawing, which can alter the electron density of the entire heterocyclic system. This, in turn, affects the molecule's ability to participate in crucial interactions like hydrogen bonding and halogen bonding at a biological target. acs.orgmedtigo.com

Studies on related compounds have demonstrated that the specific location of these halogens is not trivial. For instance, in some molecular frameworks, the presence of a bromo or chloro group, when compared to a methoxy (B1213986) group at a similar position, has been shown to result in a complete loss of anti-inflammatory activity. researchgate.net This highlights that the electronic and steric properties of the halogen are key to the interaction. An increased electron density on the halogen bond acceptor generally stabilizes the interaction, while electron deficiency can reduce the stability of resulting complexes. acs.org The interplay between the bromo group at the 5-position and the chloro group at the 2-position of the isonicotinamide core creates a unique electronic landscape that dictates its interaction potential.

The ability of halogens to form halogen bonds—a non-covalent interaction where the halogen acts as an electrophilic species—is a key factor in molecular recognition at protein-ligand interfaces. medtigo.com The strength and geometry of this bond can be finely tuned by the nature of the halogen and the electronic influence of other substituents on the ring. acs.org Therefore, the specific arrangement in 5-Bromo-2-chloroisonicotinamide is a critical starting point for rational drug design.

Systematic Modifications of the Nicotinamide (B372718) Amide Side Chain

The amide side chain (-CONH₂) of the nicotinamide moiety is a primary site for modification aimed at altering a molecule's properties. This group is a key hydrogen bond donor and acceptor, often playing a direct role in binding to biological targets. Systematic modifications can enhance potency, improve selectivity, and modulate pharmacokinetic properties.

Research into nicotinamide derivatives has shown that replacing the amide with other functional groups can lead to significant changes in biological activity. For example, in the development of histone deacetylase (HDAC) inhibitors, the nicotinamide scaffold has been used as a basis for creating novel derivatives. rsc.org The goal is often to replace parts of the molecule with groups that can form more favorable interactions with the target enzyme.

The following table illustrates hypothetical modifications to the amide side chain and the potential impact on biological interactions, based on general principles of medicinal chemistry.

| Modification | Rationale | Potential Effect on Activity |

| N-methylation (-CONHCH₃) | Introduce steric bulk, remove one H-bond donor | May increase selectivity or alter binding mode |

| Conversion to nitrile (-CN) | Alter electronics and geometry, act as a hydrogen bond acceptor | Can change binding affinity and metabolic stability |

| Conversion to carboxylic acid (-COOH) | Introduce a negative charge at physiological pH | May form salt bridges with basic residues in a target |

| Bioisosteric replacement (e.g., with a tetrazole) | Mimic the steric and electronic properties of the amide | Can improve metabolic stability and cell permeability |

Design and Synthesis of Novel this compound Analogues with Targeted Activities

The design of novel analogues based on the this compound structure is a process of strategic chemical synthesis aimed at creating compounds with specific, enhanced biological functions. nih.gov This process often begins with a lead compound and involves creating a library of related molecules with systematic variations.

For instance, novel nicotinamide derivatives have been designed and synthesized to act as potent inhibitors of specific enzymes, such as histone deacetylase-3 (HDAC3). rsc.org The synthesis process might involve coupling the core nicotinamide structure with various side chains to explore new chemical space and identify more potent compounds. Similarly, the synthesis of novel derivatives based on a 5-Bromoisatin (B120047) core has been undertaken to develop new antimicrobial agents, demonstrating that halogenated heterocyclic compounds serve as valuable starting points for drug discovery. ajpp.in The synthesis of such analogues often involves multi-step chemical reactions, starting with commercially available precursors like 5-bromoisatin and various aldehydes. ajpp.in

The design process is not random; it is guided by an understanding of the target's structure and the SAR of existing inhibitors. The goal is to create molecules that fit better into the target's binding site or have improved properties, such as enhanced solubility or cell permeability. nih.gov

Computational and In Silico Approaches to SAR Prediction

Computational chemistry provides powerful tools for predicting and understanding the structure-activity relationships of molecules like this compound before they are synthesized, saving significant time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov For this compound and its analogues, docking simulations can be used to visualize how they might fit into the active site of a target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. rsc.org For example, docking studies have been used to show how nicotinamide derivatives can bind to the active site of HDAC3. rsc.org The results of these simulations can guide the design of new analogues with improved binding characteristics. nih.gov

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a set of molecules with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds. These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to build the correlation. For a series of nicotinamide derivatives, a QSAR model could be used to predict how changes in substituents on the pyridine ring would affect their inhibitory activity against a particular enzyme. researchgate.net This approach allows for the high-throughput screening of virtual libraries of compounds to prioritize which ones should be synthesized and tested. nih.gov

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations can provide deep insights into its chemical reactivity and interaction potential. By calculating properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential, researchers can understand how the molecule will behave in a biological environment. researchgate.net For example, DFT can be used to analyze how the electron-withdrawing effects of the bromo and chloro substituents influence the reactivity of the pyridine ring and the amide group. acs.org These electronic parameters are crucial for understanding and predicting the strength of non-covalent interactions, such as halogen bonding, which can be critical for ligand binding. researchgate.net

The table below shows examples of calculated reactivity descriptors from DFT analysis for hypothetical molecules, illustrating how these values can be used to predict chemical behavior.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

| Molecule A | -6.5 | -1.2 | 5.3 | Low reactivity, high kinetic stability |

| Molecule B | -5.8 | -2.0 | 3.8 | Higher reactivity than A |

| Molecule C | -7.0 | -0.5 | 6.5 | Very low reactivity, very stable |

This table is illustrative. The values are not from specific experimental results for this compound.

Advanced Analytical and Characterization Methodologies in 5 Bromo 2 Chloroisonicotinamide Research

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable for probing the molecular structure of a compound by examining the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would be critical for the structural confirmation of 5-Bromo-2-chloroisonicotinamide.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons and the amide protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the bromine, chlorine, and carboxamide groups. The protons on the pyridine (B92270) ring would likely appear as singlets due to the substitution pattern. The two amide protons (-CONH₂) would also produce a characteristic signal, the chemical shift of which can be dependent on the solvent and concentration.

For ¹³C NMR spectroscopy, each unique carbon atom in the this compound molecule would give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would provide valuable information about the electronic environment created by the substituents. For instance, the carbon atom bonded to the bromine would be expected to have a chemical shift in a predictable range, as would the carbon bonded to the chlorine atom. The carbonyl carbon of the amide group would appear at a significantly downfield chemical shift, typically in the range of 160-180 ppm.

To illustrate, presented below is a hypothetical ¹H and ¹³C NMR data table for this compound, based on typical chemical shift ranges for similar structures.

| Hypothetical NMR Data for this compound |

| ¹H NMR (in CDCl₃, 400 MHz) |

| Chemical Shift (δ, ppm) |

| 8.55 |

| 8.20 |

| 7.80 |

| 6.50 |

| ¹³C NMR (in CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) |

| 165.0 |

| 152.0 |

| 148.5 |

| 142.0 |

| 125.0 |

| 120.0 |

Note: This data is illustrative and not based on experimentally verified results for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions would include:

N-H stretching vibrations of the primary amide group, typically appearing as two distinct peaks in the range of 3400-3200 cm⁻¹.

C=O stretching vibration of the amide carbonyl group, which is a strong and sharp absorption usually found between 1680 and 1630 cm⁻¹.

C-N stretching vibration of the amide group, which would appear in the region of 1400-1200 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine ring, which would give rise to a series of absorptions in the 1600-1400 cm⁻¹ region.

C-Cl and C-Br stretching vibrations , which would be observed in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

A hypothetical table of characteristic IR absorption bands for this compound is provided below.

| Hypothetical IR Data for this compound |

| Frequency (cm⁻¹) |

| 3450, 3300 |

| 1670 |

| 1600, 1550, 1470 |

| 1400 |

| 780 |

| 650 |

Note: This data is illustrative and not based on experimentally verified results for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, mass spectrometry would be used to determine its molecular weight and to gain structural information from its fragmentation pattern.

Due to the presence of bromine and chlorine, which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio, and ³⁵Cl/³⁷Cl in an approximate 3:1 ratio), the molecular ion peak in the mass spectrum would appear as a cluster of peaks. The precise mass and isotopic pattern of this cluster would provide unambiguous confirmation of the elemental composition of the molecule. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation pattern observed in the mass spectrum would also yield valuable structural information. For example, the loss of the amide group, bromine atom, or chlorine atom would result in characteristic fragment ions, helping to piece together the molecular structure.

| Hypothetical Mass Spectrometry Data for this compound |

| m/z |

| 234/236/238 |

| 217/219/221 |

| 190/192 |

| 155/157 |

| 128 |

Note: This data is illustrative and not based on experimentally verified results for this compound. The relative intensities of the isotopic peaks would be a key diagnostic feature.

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from starting materials, byproducts, and other impurities, as well as for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Yield Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of a compound and for quantifying the yield of a reaction. A reversed-phase HPLC method would likely be developed for this compound. In this setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The purity of a sample of this compound would be determined by injecting a solution of the compound into the HPLC system and monitoring the eluent with a UV detector. A pure sample should ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities. The area under the peak corresponding to the compound can be used to quantify its concentration and, consequently, the reaction yield when calibrated against a standard of known concentration.

The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation and peak shape.

| Hypothetical HPLC Parameters for this compound |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Retention Time |

Note: These parameters are illustrative and would require experimental optimization.

Flash Chromatography for Compound Isolation

Following a synthesis, flash chromatography is a commonly used preparative technique for the rapid purification of a target compound from a reaction mixture. For the isolation of this compound, a normal-phase flash chromatography setup would likely be employed, using silica (B1680970) gel as the stationary phase.

The process would involve dissolving the crude reaction mixture in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. A solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), would then be passed through the column. The components of the mixture would separate based on their differing affinities for the silica gel and the mobile phase. Fractions would be collected and analyzed (for example, by thin-layer chromatography) to identify those containing the pure this compound. The selection of an appropriate solvent system is crucial for achieving a good separation and is often determined through preliminary experiments using thin-layer chromatography (TLC).

| Hypothetical Flash Chromatography Conditions for this compound |

| Parameter |

| Stationary Phase |

| Mobile Phase |

| Detection |

Note: These conditions are illustrative and would require experimental optimization based on the specific reaction mixture.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions. rsc.orgnih.gov This method has been widely applied to various pyridine carboxamide derivatives to understand their structural features, which in turn influence their physical and biological properties. nih.govmdpi.comnih.gov

In the study of compounds analogous to this compound, single-crystal X-ray diffraction analysis reveals critical structural details. For instance, the analysis of N-(pyridine-2-carbonyl)pyridine-2-carboxamides has shown how different functional groups can influence the planarity and packing of the molecules within the crystal lattice. nih.gov The crystal structures of pyrazine-2,5-dicarboxamides have demonstrated how molecules can form three-dimensional supramolecular structures through hydrogen bonding. researchgate.net

For a hypothetical crystal of this compound, X-ray diffraction analysis would be expected to provide detailed crystallographic data. The resulting data would allow for the precise determination of the positions of the bromine, chlorine, and other atoms, as well as the geometry of the isonicotinamide (B137802) core. The table below presents a hypothetical set of crystallographic data for this compound, illustrating the type of information obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.854 |

| b (Å) | 15.231 |

| c (Å) | 8.912 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1029.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.815 |

Note: This data is hypothetical and for illustrative purposes only.

Kinetic Studies for Reaction Mechanism Elucidation

Kinetic studies are essential for understanding the rates and mechanisms of chemical reactions involving this compound. By monitoring the concentration of reactants, intermediates, and products over time, researchers can deduce the reaction order, rate constants, and activation parameters, which together provide a detailed picture of the reaction pathway. nih.gov

For instance, kinetic studies on the synthesis of related pyridine carboxamides have been performed to optimize reaction conditions and improve yields. rsc.org In the context of potential biological applications, kinetic assays are crucial for determining the efficacy and mechanism of action of enzyme inhibitors. nih.govnih.gov Studies on nicotinamide (B372718) and its derivatives have explored their kinetic profiles in various contexts, from release kinetics from polymer matrices to their role as enzyme inhibitors. nih.govnih.gov

A common application of kinetic studies for a compound like this compound would be to investigate its reactivity in nucleophilic substitution reactions, where the bromine or chlorine atom is displaced by a nucleophile. A hypothetical kinetic experiment could involve reacting this compound with a nucleophile and measuring the reaction rate at different concentrations and temperatures.

Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|

| 0.01 | 0.01 | 1.5 x 10⁻⁵ |

| 0.02 | 0.01 | 3.0 x 10⁻⁵ |

Note: This data is hypothetical and for illustrative purposes only.

Rate = k[this compound][Nucleophile]

Further experiments at different temperatures would allow for the calculation of the activation energy (Ea) using the Arrhenius equation, providing deeper insight into the energy barrier of the reaction. These kinetic parameters are fundamental for understanding the reactivity of this compound and for designing synthetic routes or predicting its behavior in biological systems.

Patent Landscape and Intellectual Property Analysis in 5 Bromo 2 Chloroisonicotinamide Research

Examination of Synthetic Process Patents

The patent literature for 5-Bromo-2-chloroisonicotinamide is primarily centered on the synthesis of its key precursor, 5-bromo-2-chloroisonicotinic acid. A notable patent, CN105753780A, details a method for synthesizing this acid, which is a crucial starting material for many pharmaceutical compounds. google.com The process outlined in this patent involves using 2,5-dichloropyridine (B42133) as a raw material, which undergoes a substitution reaction to form 5-bromo-2-chloropyridine, followed by hydroxylation to yield 5-bromo-2-chloroisonicotinic acid. google.com This method is highlighted as being simple, efficient, and safe for production. google.com

Another significant area of patent activity revolves around the synthesis of 5-bromo-2-chlorobenzoic acid, another important intermediate. Patent CN105622382A describes a one-pot synthesis method starting from 2-chlorine benzotrichloride (B165768). google.com This process is noted for its high yield and purity, with minimal waste, making it suitable for industrial-scale production. google.com Further innovations in the synthesis of 5-bromo-2-chlorobenzoic acid are detailed in patent CN113773194A, which presents a method starting from 5-bromo-2-aminobenzoic acid derivatives. patsnap.com This approach is lauded for producing fewer isomer impurities and having a high reaction yield and purity, with the added benefit of being low-cost. patsnap.com

The table below summarizes key patents related to the synthesis of precursors for this compound.

| Patent Number | Title | Key Innovation | Starting Material(s) |

| CN105753780A | A synthetic method of a medicine raw material 5-bromo-2-chloroisonicotinic acid | Simple and efficient synthesis of 5-bromo-2-chloroisonicotinic acid. google.com | 2,5-dichloropyridine google.com |

| CN105622382A | Synthesis method of 5-bromo-2-chloro benzoic acid | One-pot synthesis with high yield and purity. google.com | 2-chlorine benzotrichloride google.com |

| CN113773194A | Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis | Low-cost method with fewer impurities. patsnap.com | 5-bromo-2-aminobenzoic acid derivatives patsnap.com |

| CN103570510A | One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane | One-pot synthesis with reduced catalyst consumption. google.com | 2-chloro-5-bromobenzoic acid google.com |

Patenting of Novel Biological Applications and Therapeutic Uses

The patenting activity for this compound and its precursors extends to their potential therapeutic applications. The intermediate, 5-bromo-2-chlorobenzoic acid, is a critical starting material for the synthesis of antidiabetic drugs, including Dapagliflozin and Empagliflozin. patsnap.comnih.govgoogle.com This highlights a significant area of intellectual property focused on the use of this compound in metabolic disease treatments.

Furthermore, a patent for a radioactive compound for the diagnosis of malignant melanoma mentions the use of a derivative, 5-bromo-N-(2-dimethylamino)ethyl)picolinamide, indicating a potential application in medical imaging. nih.gov This suggests a diversification of the intellectual property surrounding bromo-picolinamide structures into diagnostics.

A broader patent application, CA2966376A1, covers pyrimidine (B1678525) or pyridine (B92270) compounds that can inhibit variants of the EGFR (Epidermal Growth Factor Receptor) proteinases. medchemica.com These compounds are proposed for use in manufacturing anti-tumor drugs for various cancers, suggesting a potential therapeutic avenue for derivatives of this compound. medchemica.com

Intellectual Property Rights Associated with Derivative Compounds and Formulations

The intellectual property rights associated with derivatives of this compound are an active area of patenting. Patent WO2012052444A1 describes the preparation of nicotinamide (B372718) derivatives for the treatment of diseases associated with the modulation of cannabinoid 1 receptors (CB1 receptors). medchemica.com This patent covers a range of substituted nicotinamides, indicating a broad scope of protection for related chemical structures.

Another patent, US-9108984-B2, focuses on substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors. nih.gov These compounds are intended for the treatment of inflammatory disorders, immune-based disorders, and cancer. nih.gov The patenting of these broader classes of compounds creates a complex intellectual property landscape for new derivatives of this compound.

The table below outlines some of the patented derivative compounds and their potential applications.

| Patent Number | Derivative Class | Potential Therapeutic Application |

| WO2012052444A1 | Nicotinamide derivatives | Diseases associated with CB1 receptor modulation medchemica.com |

| US-9108984-B2 | Substituted diamino-pyrimidine and diamino-pyridine derivatives | Inflammatory disorders, immune-based disorders, cancer nih.gov |

| CA2966376A1 | Pyrimidine or pyridine compounds | Anti-tumor drugs (EGFR inhibitors) medchemica.com |

| US20190336621A1 | Radioactive picolinamide (B142947) derivatives | Diagnosis of malignant melanoma nih.gov |

Academic Contributions to the Patent Literature

Academic institutions and their researchers play a role in the patent literature related to pyridine compounds, although direct patents for this compound from academic institutions are not prominent. A review article highlights the practice of data-mining patent literature for novel chemical reagents for use in medicinal chemistry design, a task often undertaken in academic settings to spur further innovation.

Patents assigned to research foundations, such as the NDSU Research Foundation (US-10639313-B2), cover tricyclic compounds for the inhibition of delta-5-desaturase (D5D) and the treatment of cancer and inflammation. google.com While not directly mentioning this compound, these patents demonstrate the type of foundational research originating from academic or quasi-academic entities that contributes to the broader field of medicinal chemistry and the development of novel therapeutics.

Furthermore, patents from universities, such as those from the University of California (US20230322715A1), for broad-spectrum anti-cancer compounds, showcase the contribution of academic research to the development of new chemical entities with therapeutic potential. These academic patents often lay the groundwork for future commercial development and the creation of more specific patents by pharmaceutical companies.

Future Trajectories and Emerging Research Directions for 5 Bromo 2 Chloroisonicotinamide

Development of Advanced Bioactive Compounds with Enhanced Potency and Selectivity

The chemical scaffold provided by 5-Bromo-2-chloroisonicotinamide is of significant interest in medicinal chemistry for the development of next-generation bioactive compounds. The presence of both bromine and chlorine atoms allows for selective and differential functionalization, such as through cross-coupling reactions, enabling the synthesis of large libraries of derivatives. This strategic modification is crucial for tuning the pharmacological properties of new molecules to achieve higher potency and better selectivity for their biological targets.

Research efforts are increasingly focused on using such halogenated pyridine (B92270) cores to design inhibitors for various enzyme families, particularly protein kinases, which are implicated in numerous diseases including cancer. For instance, nicotinamide (B372718) and isonicotinamide (B137802) derivatives have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Histone Deacetylases (HDACs). digitellinc.comrsc.orgmdpi.com By modifying the core structure, researchers can optimize interactions with the target's binding site, a key strategy for improving isoform selectivity and reducing off-target effects. nih.gov

A study on nicotinamide derivatives as potential HDAC3 inhibitors demonstrated that specific substitutions led to compounds with significant anti-proliferative activity against various cancer cell lines, with IC50 values in the low micromolar range. rsc.org Similarly, novel nicotinamide derivatives have been synthesized and evaluated as VEGFR-2 inhibitors, with some compounds showing potent activity comparable to the established drug sorafenib. mdpi.comnih.gov Another area of exploration is the development of potent and selective inhibitors for Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in metabolism and various diseases. Research has shown that modifying nicotinamide-based mimics with electron-deficient aromatic groups can lead to highly potent inhibitors. acs.org The this compound scaffold provides an ideal starting point for creating such analogs, where the halogen sites can be used to introduce diverse chemical functionalities to probe the enzyme's active site.

Table 1: Examples of Bioactive Isonicotinamide and Nicotinamide Derivatives

| Compound Class | Target Enzyme/Process | Key Research Finding |

| Isonicotinamides | Glycogen Synthase Kinase-3 (GSK-3) | SAR studies identified highly selective, brain-penetrable, and orally active inhibitors for potential Alzheimer's treatment. digitellinc.com |

| Nicotinamide Derivatives | Histone Deacetylase-3 (HDAC3) | Synthesized compounds showed potent anti-proliferative activity against B16F10, MCF-7, and A549 cancer cell lines. rsc.org |

| Nicotinamide Derivatives | VEGFR-2 | Compound 8 emerged as a potent anti-proliferative agent with an IC50 of 77.02 nM, inducing apoptosis in cancer cells. mdpi.com |

| Nicotinamide Analogs | Nicotinamide N-Methyltransferase (NNMT) | Alkene-linked bisubstrate mimics with para-substituted electron-withdrawing groups were found to be the most potent inhibitors. acs.org |

| N-(2-bromophenyl)-2-chloronicotinamide | Antibacterial Activity | Compound demonstrated high effectiveness against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 32 µM. researchgate.net |

Integration into Novel Material Science Applications and Sensing Technologies

The pyridine core is a fundamental component in the design of advanced materials, particularly fluorescent sensors and chemosensors, due to the ability of the nitrogen atom to coordinate with metal ions and participate in non-covalent interactions. mdpi.comresearchgate.net The this compound structure is a promising candidate for integration into such technologies. The halogen atoms can serve as handles for attaching fluorophores or other functional units through established synthetic methods like Suzuki or Sonogashira coupling, while the pyridine ring itself acts as a recognition element.

Recent research has demonstrated the development of simple pyridine-based fluorophores as optical sensors for detecting benzene and fuel adulteration in gasoline. mdpi.com These sensors operate based on fluorescence quenching upon interaction with the analyte. Similarly, pyridine derivatives have been synthesized to act as fluorescent sensors for the rapid detection of toxic heavy metal ions such as Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in environmental water samples. mdpi.com The binding of the metal ion to the pyridine moiety induces a measurable change in the fluorescence signal, allowing for sensitive and selective detection.

Terpyridine-based fluorescent sensors have also gained attention for their versatility in detecting a wide range of analytes, from cations and anions to nerve agents and biological molecules. nih.gov The this compound scaffold could be envisioned as a precursor to more complex pyridyl-based systems. By selectively replacing the bromine or chlorine, researchers can construct molecules with tailored photophysical properties, capable of acting as sensors for specific environmental or biological targets. researchgate.netdntb.gov.ua

Table 2: Applications of Pyridine-Based Sensing Technologies

| Pyridine Derivative Type | Application | Analyte Detected | Mechanism |

| Simple Pyridine Fluorophores | Environmental Monitoring | Benzene, Fuel Adulterants | Fluorescence Quenching |

| 2-Amino-3-cyanopyridine | Environmental Monitoring | Heavy Metal Ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) | Chelation-induced Fluorescence Change |

| Rhodamine-Pyridine Conjugates | Biological and Environmental Sensing | Metal Ions (e.g., Hg²⁺, Co²⁺) | Spirolactam Ring Opening/Closing |

| Terpyridine-Based Probes | Diverse Applications | pH, Citrate, Oxygen, H₂S, Nitroaromatics | Tunable Emission via Functionalization |

Collaborative Research Initiatives in Pharmaceutical Chemistry and Organic Synthesis

The translation of a versatile chemical building block like this compound into valuable end-products requires a multidisciplinary and collaborative approach. The journey from initial synthesis to a functional therapeutic or material is complex, necessitating partnerships between synthetic organic chemists, computational chemists, pharmacologists, and material scientists. Such collaborations are essential for accelerating innovation and overcoming the challenges inherent in modern scientific research.

Progress in organic synthesis is critical for unlocking the potential of this scaffold. For example, the development of novel, highly regioselective methods for the halogenation of pyridines, such as those using designed phosphine reagents or Zincke imine intermediates, provides more efficient pathways to access specific isomers that might be crucial for biological activity or material performance. chemrxiv.orgnih.gov These synthetic advancements are often the result of specialized academic research groups, whose findings can then be adopted and applied in pharmaceutical or industrial settings.

Furthermore, the formation of pharmaceutical co-crystals with isonicotinamide to improve the physicochemical properties of active pharmaceutical ingredients (APIs) highlights the collaboration between solid-state chemists and pharmaceutical scientists. researchgate.netresearchgate.net Collaborative initiatives, such as open-source platforms or joint research projects between academia and industry, can streamline the process of identifying promising derivatives of this compound. These partnerships facilitate the sharing of resources and expertise, from high-throughput screening of compound libraries to advanced structural biology for target validation, ultimately expediting the development of new technologies and therapies.

Deepening the Mechanistic Understanding of Biological Interactions and Therapeutic Potential

Once novel bioactive compounds derived from this compound are synthesized, a critical future direction is to elucidate their precise mechanisms of action. A deep understanding of how these molecules interact with their biological targets at a molecular level is paramount for optimizing their therapeutic potential and ensuring safety. This involves a combination of computational modeling and experimental validation.

In silico techniques such as molecular docking and molecular dynamics simulations are powerful tools for predicting and analyzing the binding modes of new inhibitors. For example, modeling studies of nicotinamide derivatives targeting HDAC3 and VEGFR-2 have revealed key interactions within the active sites that are responsible for their inhibitory potency. rsc.orgmdpi.com These computational insights can guide the rational design of subsequent generations of compounds with improved affinity and selectivity.

Experimental approaches are then used to validate these models and further probe the biological effects. This includes in vitro enzymatic assays to determine inhibitory constants (IC50) and cell-based assays to assess effects on cellular processes like proliferation, apoptosis, and cell cycle progression. mdpi.comnih.gov For instance, studies on a potent VEGFR-2 inhibitor derived from nicotinamide showed that it induced cell cycle arrest at the G0–G1 phase and significantly increased apoptosis. mdpi.com Further investigation into immunomodulatory effects revealed that these compounds can also decrease the expression of pro-inflammatory cytokines like TNF-α and IL-6, suggesting a multi-faceted therapeutic potential. nih.gov Future research will focus on applying these methodologies to derivatives of this compound to uncover their molecular targets and characterize their downstream biological consequences, paving the way for their potential clinical application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.